2-Azido-3-bromopyridine

Beschreibung

Structural Significance of the Pyridine (B92270) Nucleus

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. ontosight.ai Its presence is critical in numerous pharmaceuticals and agrochemicals. ekb.egnih.gov The nitrogen atom in the pyridine ring influences its electronic properties, making it electron-deficient compared to benzene (B151609) and affecting its reactivity in substitution reactions. ontosight.ai This inherent electronic nature, combined with the ability to act as a ligand for metal complexes and a hydrogen bond acceptor, makes the pyridine nucleus a privileged structure in drug design and catalysis. ontosight.aiekb.egnih.gov

Strategic Value of Azido (B1232118) and Halogen Functionalities in Molecular Design

The strategic incorporation of azido (-N₃) and halogen (-X) groups onto a molecular scaffold provides chemists with powerful tools for molecular engineering. The azide (B81097) group is renowned for its participation in a variety of highly reliable and efficient reactions. colab.ws Most notably, it is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which is widely used to form stable triazole linkages in bioconjugation, drug discovery, and materials science. acs.orgsmolecule.com The azide group can also be reduced to a primary amine, providing a gateway to further functionalization, or participate in the Staudinger reaction. researchgate.net

Halogens, particularly bromine and iodine, serve as versatile synthetic handles, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are fundamental methods that rely on the reactivity of the carbon-halogen bond. rsc.orgscirp.orgscispace.com The position of the halogen on the pyridine ring is crucial, dictating its susceptibility to both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org

Positioning of 2-Azido-3-bromopyridine as a Versatile Synthetic Intermediate

This compound stands out as a particularly versatile synthetic intermediate by combining the distinct reactivity of both an azide and a bromine atom on a single pyridine core. smolecule.com The azide group at the 2-position is primed for bioorthogonal click chemistry or transformation into an amine, while the bromine atom at the 3-position is well-suited for a range of cross-coupling reactions. smolecule.com This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making this compound a valuable building block for the synthesis of complex heterocyclic molecules, potential pharmaceutical candidates, and functional materials. smolecule.com Its structure offers a platform for creating diverse molecular libraries by independently modifying the two functional sites.

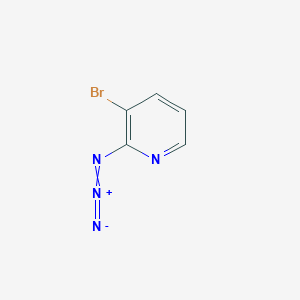

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-azido-3-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-1-3-8-5(4)9-10-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYSNRLIFGOMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536547-72-4 | |

| Record name | 2-azido-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties

Synthetic Routes to 2-Azido-3-bromopyridine

The synthesis of this compound is not widely documented in extensive reviews, but common synthetic strategies for related compounds suggest reliable pathways. The most frequently cited approach involves a two-step sequence starting from 2-aminopyridine (B139424). smolecule.com

Bromination of 2-Aminopyridine : The first step is the electrophilic bromination of 2-aminopyridine to introduce a bromine atom at the 3-position, yielding 2-amino-3-bromopyridine (B76627). This reaction is typically performed using liquid bromine under controlled temperature conditions to minimize the formation of di-substituted products.

Diazotization and Azide (B81097) Installation : The second step involves the conversion of the amino group of 2-amino-3-bromopyridine into an azide group. This is achieved through a diazotization reaction, using reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by the introduction of the azide, often from sodium azide (NaN₃). smolecule.com

An alternative, though potentially less efficient, route could involve the direct nucleophilic aromatic substitution of a dihalogenated pyridine (B92270). For instance, reacting a suitable 2,3-dihalopyridine with sodium azide could lead to the selective displacement of one halogen to form the azidopyridine. acs.org Similarly, direct nucleophilic substitution on 3-bromopyridine (B30812) with an azide ion is theoretically possible but may require harsh conditions, such as high temperatures and copper(I) catalysis, due to the electron-deficient nature of the pyridine ring.

Physical and Chemical Properties

This compound is a halogenated pyridine derivative with distinct chemical properties stemming from its functional groups. The key physical and chemical data for the compound are summarized in the table below. It is important to note that organic azides can be energetic and potentially explosive, especially when heated or subjected to shock, a known characteristic of halogenated azidopyridines. acs.org

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1536547-72-4 |

| Molecular Formula | C₅H₃BrN₄ |

| Molecular Weight | 199.01 g/mol |

| InChI Key | GHYSNRLIFGOMDZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)N=[N+]=[N-])Br |

| Appearance | (Data not widely available, often a solid) |

| Solubility | (Data not widely available) |

Reactivity and Synthetic Applications

Cycloaddition Reactions

The primary reaction of the azide (B81097) group is the [3+2] cycloaddition. The Huisgen 1,3-dipolar cycloaddition, particularly in its copper-catalyzed form (CuAAC), is a cornerstone of its application. smolecule.com This "click" reaction with terminal alkynes produces highly stable 1,4-disubstituted 1,2,3-triazole rings, a common linkage in medicinal chemistry and for bioconjugation. acs.orgsmolecule.com This allows for the covalent attachment of the pyridine (B92270) scaffold to a wide range of other molecules, including biomolecules like proteins and DNA. smolecule.com While the azide group is highly reactive in this context, its reactivity in other cycloadditions can be substrate-dependent. For example, in a study aimed at synthesizing imidazo[1,2-a]pyridines via the reaction of pyridinium (B92312) ylides with α-azido ketones, it was noted that using 3-bromopyridine (B30812) as a starting material to form the ylide resulted in an unidentifiable complex mixture, suggesting potential complications in certain reaction pathways. thieme-connect.comthieme-connect.com

Nucleophilic Substitution

The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution, although its reactivity is influenced by the electronic nature of the pyridine ring. nih.gov Base-catalyzed isomerization reactions have been shown to facilitate the 4-selective substitution of 3-bromopyridines. nih.govrsc.orgresearchgate.net This proceeds through a pyridyne intermediate, where a nucleophile can attack, leading to functionalization at the 4-position. nih.govrsc.org This tandem isomerization-substitution strategy allows for unconventional reactivity patterns, providing access to 4-substituted pyridines from more readily available 3-bromo precursors. nih.govrsc.org A range of nucleophiles, including alcohols and indolines, have been successfully used in these transformations with other 3-bromopyridines. nih.govrsc.org

Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling : This reaction, which couples the bromopyridine with a boronic acid or ester, is a powerful method for forming new carbon-carbon bonds. It allows for the introduction of a wide variety of aryl or vinyl substituents at the 3-position and has been demonstrated for other 3-bromopyridine derivatives. rsc.orgrsc.org

Sonogashira Coupling : This reaction couples the bromopyridine with a terminal alkyne, providing access to 3-alkynylpyridines. scirp.org These products are valuable intermediates themselves, for example, in the synthesis of azaindoles. scirp.org

Mizoroki-Heck Coupling : The Heck reaction involves the coupling of the bromopyridine with an alkene. scispace.com This provides another route to C-C bond formation, introducing alkenyl substituents.

In addition to these transformations, the azide group can be readily reduced to an amino group (-NH₂) using reagents like catalytic hydrogenation. This provides an entry point to a different set of functionalizations, such as amide bond formation or further substitution chemistry, thereby expanding the synthetic utility of the original scaffold.

Conclusion

2-Azido-3-bromopyridine is a strategically designed synthetic building block of significant value in contemporary organic chemistry. The compound's utility is rooted in the orthogonal reactivity of its two distinct functional groups: the azide (B81097) at the 2-position and the bromine atom at the 3-position. The azide group serves as a powerful handle for cycloaddition reactions, most notably "click chemistry," and as a precursor to an amino group. The bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This dual functionality allows for a modular and flexible approach to the synthesis of complex, highly functionalized pyridine (B92270) derivatives for applications in medicinal chemistry, chemical biology, and materials science.

A Comprehensive Analysis of the Synthesis of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Functionalized pyridines, such as this compound, serve as versatile building blocks for creating more complex molecular architectures. The strategic placement of the bromo and azido (B1232118) groups on the pyridine ring offers orthogonal reactivity, enabling selective modifications at each position. This article provides a focused examination of the synthetic strategies employed to construct this compound and its key precursors.

Computational Chemistry and Theoretical Frameworks

Electronic Structure Calculations of 2-Azido-3-bromopyridine and its Intermediates

The electronic structure dictates the fundamental chemical and physical properties of a molecule. For this compound, these calculations are crucial for understanding the interplay between the electron-withdrawing bromine atom and the reactive azide (B81097) group on the pyridine (B92270) ring.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. DFT, particularly using hybrid functionals like B3LYP, has proven to be a robust method for studying azido-containing compounds. mdpi.com These calculations are typically performed with a basis set such as 6-311G(d,p) or higher to accurately describe the electronic distribution. researchgate.net

For this compound, these methods are employed to:

Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Calculate the total electronic energy and relative stabilities of different conformations or isomers.

Analyze the distribution of electron density and atomic charges, often using schemes like Hirshfeld charge analysis. mdpi.com

Computational studies on related azides, such as 3'-azido-3'-deoxythymidine (AZT), have shown that the chemical environment significantly influences the electronic properties of the azide moiety. mdpi.com In this compound, the pyridine ring and the bromine substituent would similarly modulate the charge distribution across the N3 group. A DFT study on 2-azidopyridine (B1249355) isomers (cis, trans, and the cyclic tetrazole) using the B3LYP/6-31G(d,p) level of theory revealed that the cis-azide conformation is the most stable in the ground state (S0). nih.gov A similar equilibrium between a planar azide and a fused tetrazole ring is expected for this compound, with DFT calculations being essential to determine the energetic favorability of each form.

Table 1: Typical Parameters for DFT Calculations on Azidopyridines

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Functional | B3LYP | Geometry Optimization, Energy Calculations |

| Basis Set | 6-311G(d,p) or 6-311++G(d,p) | Provides accuracy for electronic properties |

| Charge Analysis | Hirshfeld, NBO | To determine atomic charges and electron delocalization |

| Solvation Model | PCM, SMD | To simulate solvent effects on geometry and energy |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy, shape, and distribution of these orbitals in this compound provide profound insights into its electrophilic and nucleophilic behavior. youtube.com

HOMO : The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In azidopyridines, the HOMO often has significant contributions from the azide group and the pyridine ring's π-system.

LUMO : The LUMO indicates the molecule's capacity to accept electrons (electrophilicity). The presence of the electron-withdrawing bromine atom is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical reactivity index. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on analogous compounds like 3-bromo-2-hydroxypyridine (B31989) have utilized TD-DFT to calculate these orbital energies and the resulting energy gap. mdpi.com For this compound, the analysis of its FMOs is essential for predicting its behavior in cycloaddition reactions, where the azide can act as a 1,3-dipole.

Table 2: Key Reactivity Indices from FMO Analysis

| Reactivity Index | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and nucleophilicity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electrophilicity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the complex reaction pathways of azides, which often involve high-energy intermediates and transition states.

The azide group is known for its thermal and photochemical reactivity, which can lead to nitrogen extrusion (decomposition) to form a highly reactive nitrene intermediate, or participation in [3+2] cycloaddition reactions. Computational methods are used to locate the transition state (TS) for these processes. A TS is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction kinetics.

For this compound, a significant reaction pathway is its potential intramolecular cyclization. Studies on the analogous 2-azido-3-nitropyridine have shown that it spontaneously eliminates N2 to form a pyridofuroxan. researchgate.net This reaction proceeds through an electrocyclic process where the innermost nitrogen of the azide group interacts with the adjacent nitro group. A similar mechanism could be envisioned for this compound, where the azide could interact with the pyridine ring nitrogen or potentially undergo other rearrangements. DFT calculations would be essential to find the transition state for N2 elimination and subsequent cyclization, providing the activation energy for the reaction. researchgate.netresearchgate.net

Once the reactant, product, and transition state geometries are optimized, a reaction coordinate map, or potential energy profile, can be constructed. This profile plots the energy of the system as it progresses from reactants to products. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product minima.

For the decomposition of this compound, the energy profile would show the initial energy of the molecule, the energy barrier (activation energy) required to reach the transition state for N2 loss, and the energy of the resulting 3-bromo-2-pyridylnitrene intermediate and the N2 molecule. This profile provides a quantitative measure of the reaction's feasibility and rate.

Predicting Spectroscopic Properties and Reaction Outcomes

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds and transient intermediates. mdpi.com

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). mdpi.com For this compound, this would involve calculating the harmonic frequencies corresponding to the characteristic asymmetric and symmetric stretches of the azide group, which are typically found in the 2100-2160 cm⁻¹ region. Theoretical predictions can help assign experimental peaks and understand how the pyridine ring and bromine atom affect these vibrational modes.

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. mdpi.com This allows for the prediction of λmax values and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov These predictions are invaluable for understanding the photochemistry of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, providing another layer of data to confirm the molecular structure. By modeling the properties of potential products and intermediates, computational methods can help predict the likely outcomes of a reaction under given conditions. mdpi.com

Table 3: Correlation of Computational Methods with Predicted Spectroscopic Data

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| Infrared (IR) & Raman | DFT (Frequency Calculation) | Vibrational frequencies, intensities, and mode assignments |

| UV-Visible | TD-DFT | Absorption wavelengths (λmax), oscillator strengths, electronic transitions |

| NMR | GIAO, PBE0, etc. | Chemical shifts (δ), spin-spin coupling constants (J) |

Evolving Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 2-azido-3-bromopyridine and related halogenated azidopyridines is crucial for their application as synthons. organic-chemistry.org Traditional methods often involve the diazotization of the corresponding aminopyridine. A common pathway involves the initial bromination of 2-aminopyridine (B139424) to form 2-amino-3-bromopyridine (B76627), followed by the conversion of the amino group to an azide (B81097). smolecule.comgoogle.com

Recent advancements are aimed at improving the efficiency, safety, and scalability of these syntheses. One area of exploration is the use of alternative reagents and conditions to minimize the formation of byproducts and handle potentially hazardous intermediates. For instance, methods for the synthesis of azidopyridines include nucleophilic aromatic substitution (SNAr) on dihalopyridine precursors. organic-chemistry.orgnih.gov Research into ultrasound-assisted synthesis has also shown promise in enhancing the efficiency of aryl azide formation. smolecule.com

Key synthetic precursors and their transformations are outlined in the table below.

| Precursor | Reagent(s) | Product | Reaction Type |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | Bromination |

| 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-3-bromopyridine | Bromination |

| 2-Amino-3-bromopyridine | Sodium Nitrite (B80452), Acid | This compound | Diazotization/Azidation |

| Dihalopyridines | Sodium Azide (NaN₃) | Halogenated Azidopyridines | Nucleophilic Aromatic Substitution |

This table summarizes common synthetic transformations for preparing this compound and related compounds. organic-chemistry.orgsmolecule.comijssst.info

Exploration of Unconventional Reactivity Modes

Beyond the well-established reactivity of the azide (e.g., "click" chemistry, Staudinger reaction) and the bromo group (e.g., cross-coupling reactions), researchers are investigating unconventional reactivity modes that leverage the unique electronic and steric environment of this compound. The proximity of the two functional groups can lead to novel tandem or cascade reactions, providing rapid access to complex fused heterocyclic systems. airo.co.inias.ac.inuomustansiriyah.edu.iq

One promising area is the intramolecular cyclization, where the azide group or its in situ generated nitrene intermediate reacts with a substituent introduced at the 3-position via the bromo handle. This strategy can lead to the formation of various fused-pyridine scaffolds, which are prevalent in many biologically active molecules. ias.ac.in Tandem reactions, where a single catalytic system promotes sequential transformations at both the azide and bromide positions, are also an active area of research. researchgate.netresearchgate.net Such processes are highly atom-economical and can significantly streamline the synthesis of complex molecules.

Examples of potential unconventional reactions include:

Intramolecular C-H Amination: Following a cross-coupling reaction at the 3-position, the adjacent azide can undergo a rhodium-catalyzed C-H amination to form fused indole-like heterocycles. nih.gov

Tandem Cycloaddition/Cross-Coupling: A one-pot sequence where the azide undergoes a [3+2] cycloaddition, followed by a palladium-catalyzed cross-coupling at the bromide site, allowing for rapid diversification.

Photolytic Rearrangements: The photolysis of ortho-azidoaryl compounds can generate highly reactive intermediates that may undergo unique rearrangements or insertions, a pathway that remains largely unexplored for this compound. nih.gov

Integration with Flow Chemistry and High-Throughput Experimentation

High-Throughput Experimentation (HTE) is another modern technology that is poised to accelerate research involving this compound. HTE platforms, which utilize miniaturized and automated systems, enable the rapid screening of a large number of reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel. scienceintheclassroom.orgpurdue.edunih.gov This is particularly valuable for optimizing challenging cross-coupling reactions at the 3-position or for discovering novel catalytic cycles for the transformation of the azide group. By coupling HTE with rapid analysis techniques like mass spectrometry, optimal conditions for synthesizing libraries of derivatives from this compound can be identified with minimal consumption of material and time. scienceintheclassroom.org

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis of the compound and subsequent reactions. | Enhanced safety, improved heat/mass transfer, scalability, potential for multi-step synthesis. nih.govresearchgate.net |

| High-Throughput Experimentation (HTE) | Optimization of cross-coupling, cycloaddition, and other reactions. | Rapid screening of conditions, discovery of novel reactivity, conservation of materials. scienceintheclassroom.orgnih.gov |

This table highlights the benefits of integrating modern chemical technologies into the research and application of this compound.

Design of Next-Generation Functional Molecules via this compound Building Blocks

This compound is a prime example of a bifunctional building block, a class of reagents that is highly valued in medicinal chemistry for improving the quality and diversity of compound libraries. csmres.co.ukresearchgate.net Its structure contains two distinct and orthogonally reactive functional groups—the azide and the bromine—on a privileged pyridine (B92270) scaffold. lifechemicals.com This bifunctionality allows for a programmed, stepwise elaboration to generate complex and diverse molecular architectures.

The strategic design of next-generation functional molecules leverages this dual reactivity:

Scaffold Elaboration: The bromo group can be functionalized first through a variety of robust palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install a wide range of substituents. organic-chemistry.org

Bio-conjugation/Final Modification: The azide group can then be used in the final step for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to biomolecules or other molecular tags. organic-chemistry.org

This orthogonal approach is highly efficient for creating libraries of compounds for drug discovery. researchgate.net Furthermore, the pyridine core is a common motif in FDA-approved drugs, making derivatives of this compound attractive starting points for medicinal chemistry programs. lifechemicals.com The development of building blocks that enable the synthesis of three-dimensional (3D) molecular structures is a current focus in drug discovery to explore new chemical space. nih.gov The rigid pyridine core combined with the ability to introduce diverse substituents at two different vectors makes this compound a valuable tool for constructing molecules with greater 3D complexity. csmres.co.ukresearchgate.net

Q & A

Q. What chromatographic techniques are most effective for purifying this compound derivatives with polar functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.